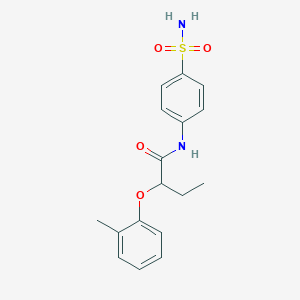

![molecular formula C16H18N2O5S B469024 N-{[(2-furylmethyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide CAS No. 817187-52-3](/img/structure/B469024.png)

N-{[(2-furylmethyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular formula of N-{[(2-furylmethyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide is C16H18N2O5S . It has an average mass of 350.389 Da and a monoisotopic mass of 350.093628 Da .Physical And Chemical Properties Analysis

N-{[(2-furylmethyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide has several physical and chemical properties such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information . For detailed properties, it’s recommended to refer to specialized chemical databases .Scientific Research Applications

Synthesis of Stable 5-Hydroxymethylfurfural Derivatives

5-Hydroxymethylfurfural (5-HMF): is a plant-derived compound with significant potential in the chemical industry. However, its instability and storage challenges have prompted researchers to seek stable derivatives. The synthesis of 5-HMF directly from carbohydrates remains a challenging problem in contemporary chemistry . Notably, N-{[(2-furylmethyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide offers a solution. Here’s how it’s done:

Electrooxidation of 5-Hydroxymethylfurfural

The electrooxidation of 5-HMF to 5-formylfuran is an area of interest for energy storage and catalysis. Researchers have explored hybrid electrodes, such as polyaniline/carbon paper (PANI/CP) , for this purpose . While not directly related to our compound, understanding the electrochemical behavior of 5-HMF derivatives contributes to broader applications.

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been shown to target theepidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell proliferation, differentiation, and survival .

Mode of Action

It is suggested that the compound may interact with its targets, possibly egfr, leading to changes in cellular processes . The interaction of similar compounds with EGFR has been shown to inhibit the receptor’s activity, thereby reducing cell proliferation and survival .

Biochemical Pathways

Given the potential targeting of egfr, it is likely that the compound affects pathways downstream of egfr, such as the pi3k/akt pathway and the ras/raf/mapk pathway, which are involved in cell proliferation, survival, and differentiation .

Pharmacokinetics

The relative bioavailability of similar compounds has been reported to be 100% , suggesting good absorption and distribution

Result of Action

Similar compounds have been shown to exhibit potent anticancer activities against certain cancer cell lines, suggesting that this compound may also have potential anticancer effects .

properties

IUPAC Name |

N-(furan-2-ylmethylcarbamothioyl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S/c1-20-12-7-10(8-13(21-2)14(12)22-3)15(19)18-16(24)17-9-11-5-4-6-23-11/h4-8H,9H2,1-3H3,(H2,17,18,19,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEHFRJJZJPJEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NCC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[(2-furylmethyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

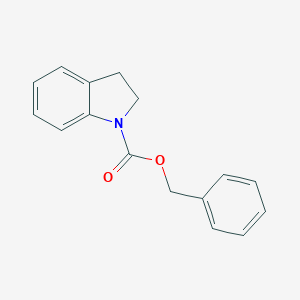

![(2E)-N-[(2-methoxyphenyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B468947.png)

![N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B468984.png)

![N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B469025.png)

![5-bromo-N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B469054.png)

![4-phenyl-N-[4-(propan-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B469073.png)

![2-(3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B469185.png)

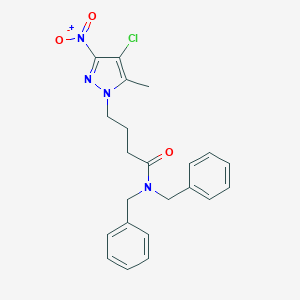

![N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B469287.png)

![Ethyl 5-(4-isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B469356.png)

![Ethyl 5-methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B469357.png)

![5-(4-methoxyphenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B469358.png)

![N-(5-chloro-2-pyridinyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B469359.png)